REACTION_SMILES
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[F:1][c:2]1[cH:3][c:4]([CH:8]2[CH2:9][O:10][c:11]3[cH:12][c:13]([OH:18])[cH:14][cH:15][c:16]3[CH2:17]2)[cH:5][cH:6][cH:7]1.[OH:19][c:20]1[cH:21][c:22]2[c:23]([c:24](=[O:25])[c:26](-[c:27]3[cH:28][cH:29][cH:30][cH:31][cH:32]3)[cH:33][o:34]2)[cH:35][cH:36]1>>[cH:2]1[cH:3][c:4]([CH:8]2[CH2:9][O:10][c:11]3[cH:12][c:13]([OH:18])[cH:14][cH:15][c:16]3[CH2:17]2)[cH:5][cH:6][cH:7]1
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Name
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Oc1ccc2c(c1)OCC(c1cccc(F)c1)C2
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc2c(c1)OCC(c1cccc(F)c1)C2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1c(-c2ccccc2)coc2cc(O)ccc12
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Name
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Type
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product
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Smiles
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Oc1ccc2c(c1)OCC(c1ccccc1)C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |